methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
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Overview
Description
The compound is a derivative of pyrazole, which is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a carbamoyl group (-CONH2) and a benzoate group (C6H5COO-), attached to the pyrazole ring via an ethyl linker .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including substitutions, additions, and oxidations, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of polar functional groups like carbamoyl and benzoate would likely make the compound soluble in polar solvents .Scientific Research Applications
Antileishmanial Activity
Pyrazole-bearing compounds, including the one , are known for their diverse pharmacological effects, including potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity .
Antimalarial Activity
These compounds also exhibit antimalarial activities. The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity. For example, compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Antiviral Activity
Heterocycles based on the 1,2,3-triazole moiety, which are similar to the compound , have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities .
Antibacterial Activity
Imidazole-containing compounds, which are structurally similar to pyrazole derivatives, show different biological activities such as antibacterial activities .
Anticancer Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-20(17-7-5-4-6-8-17)16(2)25(24-15)14-13-23-21(26)18-9-11-19(12-10-18)22(27)28-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOWMBLFGJZZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate |
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